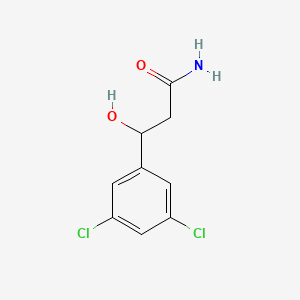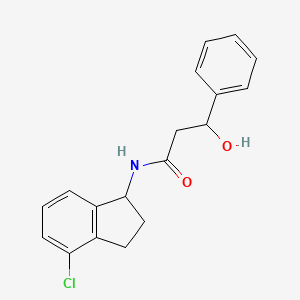![molecular formula C20H29NO2 B6637759 4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol](/img/structure/B6637759.png)
4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol is a chemical compound that has been widely studied in scientific research due to its unique properties. This compound is also known as O-Desmethylvenlafaxine or ODV, and it is a metabolite of the antidepressant drug Venlafaxine. ODV has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
ODV works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood. By increasing the levels of these neurotransmitters in the brain, ODV helps to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
ODV has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of inflammatory cytokines. It has also been found to have antioxidant and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using ODV in lab experiments is its high potency and specificity, which allows for precise targeting of specific biochemical pathways. However, one of the limitations of using ODV is its high cost, which can make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research on ODV. One area of interest is the development of new drugs based on ODV that have improved pharmacological properties and fewer side effects. Another area of interest is the investigation of the potential use of ODV in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of ODV and its potential applications in various fields of medicine.
Conclusion:
In conclusion, ODV is a promising compound that has been extensively studied for its potential use in the treatment of various disorders. Its unique properties, including its high potency and specificity, make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanisms of action of ODV and its potential applications in various fields of medicine.
合成法
The synthesis of ODV involves the reduction of Venlafaxine, which is an active ingredient in many antidepressant medications. The reduction process can be carried out using various methods, including catalytic hydrogenation, electrochemical reduction, and chemical reduction using reducing agents such as sodium borohydride.
科学的研究の応用
ODV has been extensively studied for its potential use in the treatment of various disorders, including depression, anxiety, and neuropathic pain. It has been found to have similar pharmacological properties to Venlafaxine, but with fewer side effects. ODV has also been studied for its potential use in the treatment of other disorders such as migraines, hot flashes, and post-traumatic stress disorder.
特性
IUPAC Name |
4-(2,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c22-17-9-7-16(8-10-17)21-19-6-3-11-23-20-13-15-5-2-1-4-14(15)12-18(19)20/h12-13,16-17,19,21-22H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCIMKOXTUIYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(CCCO3)NC4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6637698.png)

![3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol](/img/structure/B6637716.png)
![1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6637719.png)

![3-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B6637738.png)

![1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)

![1-Methoxy-4-(2,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzoxepin-5-ylamino)butan-2-ol](/img/structure/B6637768.png)
![4-[(7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6637770.png)
![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)

![1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol](/img/structure/B6637786.png)